4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine
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Overview
Description
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine class Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a fluorophenyl group at position 4 and a phenyl group at position 6 of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine typically involves the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable precursor, such as 2-chloropyrimidine, with an amine group to form the pyrimidine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl or phenyl groups are replaced with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further explored for their potential biological activities.
Scientific Research Applications
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the development of novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of nucleoside transporters, affecting the uptake and utilization of nucleosides in cells . Molecular docking studies have shown that the binding site of the compound in its target proteins may differ from that of other conventional inhibitors, highlighting its unique mode of action .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-ylmethyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a structural analogue with similar inhibitory effects on nucleoside transporters.
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity and shares structural similarities with 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine.
Uniqueness
This compound stands out due to its unique combination of fluorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its ability to selectively inhibit specific molecular targets and its potential for diverse therapeutic applications make it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-13-9-5-4-8-12(13)15-10-14(19-16(18)20-15)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDZUAGYKOCGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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